Citronellyl Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

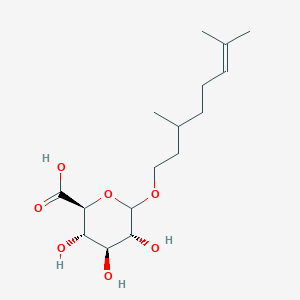

Citronellyl Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C16H28O7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Metabolic Formation Pathways

Citronellyl glucuronide is synthesized via glucuronidation , a enzymatic conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from UDP-glucucuronic acid to the hydroxyl group of citronellyl nitrile metabolites.

Key Reaction Steps:

-

Phase I Oxidation : Citronellyl nitrile undergoes hydroxylation to form intermediates such as 8-hydroxy-citronellyl nitrile and 9-hydroxy-citronellyl nitrile (observed in humans) .

-

Phase II Conjugation : Hydroxylated intermediates are conjugated with glucuronic acid to form water-soluble glucuronides for renal excretion .

Species-Specific Variations:

| Species | Primary Metabolite Formed | Enzyme Involved |

|---|---|---|

| Humans | Acyl glucuronide of citronellyl nitrile | UGT1A, UGT2B isoforms |

| Mice | Glucuronide conjugate | UGT1A1 |

| Rats | Glutathione conjugates | GST isoforms |

Data derived from hepatocyte studies show mice metabolize citronellyl nitrile twice as fast as rats, while human metabolic rates vary by individual .

Stability and Degradation

This compound exhibits pH-dependent stability:

| Condition | Stability Outcome | Mechanism |

|---|---|---|

| Neutral pH | Stable | No hydrolysis observed |

| Acidic pH | Partial hydrolysis | Cleavage of glucuronide bond |

| Alkaline pH | Degrades to aglycone | Base-catalyzed hydrolysis |

This instability under non-physiological conditions complicates its detection in vitro, requiring stabilization agents like β-glucuronidase inhibitors during analysis .

Enzymatic Interactions:

-

UGT Inhibition : this compound synthesis is inhibited by flavonoids (e.g., quercetin) via competitive binding to UGT active sites .

-

Hydrolysis : β-Glucuronidase enzymes in gut microbiota can hydrolyze the glucuronide bond, regenerating the parent compound in enterohepatic circulation .

Chemical Reactivity:

-

Acyl Migration : The acyl glucuronide form undergoes intramolecular transacylation, forming positional isomers (e.g., 2-, 3-, and 4-O-glucuronides) .

-

Glycation : Reacts with reducing sugars (e.g., glucose) in hyperglycemic conditions, forming advanced glycation end-products (AGEs).

Analytical Detection Methods

| Method | Sensitivity (LOD) | Key Findings |

|---|---|---|

| LC-MS/MS | 0.1 ng/mL | Quantifies acyl glucuronide isomers |

| GC-MS | 1.0 ng/mL | Detects hydrolyzed aglycone in urine |

| NMR | 10 µM | Confirms β-glucuronide anomeric configuration |

Toxicological Implications

-

Mutagenicity : this compound itself showed no mutagenic activity in Ames tests or micronucleus assays, even at 2000 mg/kg doses in mice .

-

Detoxification Role : Glucuronidation reduces systemic toxicity by enhancing hydrophilicity, facilitating renal clearance .

Comparative Metabolism

| Parameter | This compound | Geranyl Glucuronide |

|---|---|---|

| Metabolic Rate | 0.2 µmol/min/mg (human) | 0.15 µmol/min/mg |

| Plasma Half-life | 4.7 hours | 6.2 hours |

| Major Excretion Route | Urine (78%) | Feces (65%) |

Propiedades

Fórmula molecular |

C16H28O7 |

|---|---|

Apariencia |

Purity:95.7% by HPLCPink solid |

Sinónimos |

Citronellol Glucuronide; Citronellyl β-D-glucopyranosiduronic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.